molecular formula C14H6N4O2S2 B13095498 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione

1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione

Cat. No.: B13095498
M. Wt: 326.4 g/mol
InChI Key: XQLSECZAFOBYGE-UHFFFAOYSA-N
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Description

1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is a compound that features two benzo[c][1,2,5]thiadiazole units connected by an ethane-1,2-dione bridge. This compound is known for its electron-withdrawing properties and is used in various applications, including organic electronics and photovoltaics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethane-1,2-dione under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole units .

Scientific Research Applications

1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in charge transfer processes, making it useful in electronic applications. Molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is unique due to its ethane-1,2-dione bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C14H6N4O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

1,2-bis(2,1,3-benzothiadiazol-5-yl)ethane-1,2-dione

InChI

InChI=1S/C14H6N4O2S2/c19-13(7-1-3-9-11(5-7)17-21-15-9)14(20)8-2-4-10-12(6-8)18-22-16-10/h1-6H

InChI Key

XQLSECZAFOBYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)C(=O)C3=CC4=NSN=C4C=C3

Origin of Product

United States

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